molecular formula C12H18ClN B8259131 (R)-3-(p-tolyl)piperidine hydrochloride

(R)-3-(p-tolyl)piperidine hydrochloride

Cat. No.: B8259131
M. Wt: 211.73 g/mol
InChI Key: JMZLKWZNRWZUSX-YDALLXLXSA-N
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Description

®-3-(p-tolyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a p-tolyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(p-tolyl)piperidine hydrochloride typically involves the reaction of p-tolylpiperidine with hydrochloric acid. One common method is the reduction of 2-(4-methylphenyl)pyridine to obtain 2-(p-tolyl)piperidine, which is then converted to its hydrochloride salt . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production of ®-3-(p-tolyl)piperidine hydrochloride may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(p-tolyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 or NaBH4 to obtain different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the p-tolyl group is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Solvents: THF, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

®-3-(p-tolyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-(p-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(p-tolyl)piperidine: A similar compound with a different position of the p-tolyl group on the piperidine ring.

    4-(p-tolyl)piperidine: Another derivative with the p-tolyl group attached at the 4-position of the piperidine ring.

Uniqueness

®-3-(p-tolyl)piperidine hydrochloride is unique due to its specific stereochemistry and the position of the p-tolyl group. This uniqueness can result in different chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

(3R)-3-(4-methylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZLKWZNRWZUSX-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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